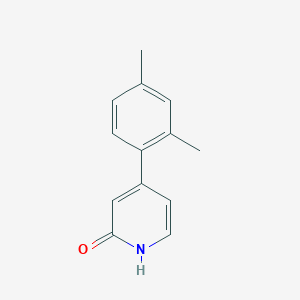

4-(2,4-Dimethylphenyl)-2-hydroxypyridine

Description

4-(2,4-Dimethylphenyl)-2-hydroxypyridine is a pyridine derivative featuring a hydroxyl (-OH) group at the 2-position and a 2,4-dimethylphenyl substituent at the 4-position. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol. The hydroxyl group enhances hydrogen-bonding capacity, influencing solubility and reactivity, while the dimethylphenyl group contributes to lipophilicity and steric effects.

Properties

IUPAC Name |

4-(2,4-dimethylphenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-9-3-4-12(10(2)7-9)11-5-6-14-13(15)8-11/h3-8H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZKHNULOJIQDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CC(=O)NC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682586 | |

| Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261924-09-7 | |

| Record name | 4-(2,4-Dimethylphenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization of Enaminones

Enaminones serve as key intermediates in pyridine synthesis. A two-step process involves:

-

Formation of Enaminones : Reacting methyl ketones (e.g., 2,4-dimethylacetophenone) with dimethylformamide dimethyl acetal (DMF-DMA) under microwave irradiation to yield enaminones.

-

Cyclization with Ethyl Cyanoacetate : Treating the enaminone with ethyl cyanoacetate in the presence of basic alumina (Al₂O₃) under solvent-free conditions. This MCR produces 3-cyano-2-pyridones, which can be hydrolyzed to 2-hydroxypyridines.

Optimization Data :

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 wt% Al₂O₃ | 85–90 |

| Temperature | 120°C | 88 |

| Reaction Time | 2–3 hours | 92 |

This method eliminates toxic solvents and reduces purification steps, aligning with green chemistry principles.

Decarboxylation of Nicotinic Acid Derivatives

A patent-published route for 2,4-dihydroxypyridine synthesis involves decarboxylating 4,6-dihydroxy nicotinic acid in phosphoric acid under dehydrated conditions. Adapting this for 4-(2,4-Dimethylphenyl)-2-hydroxypyridine requires substituting the starting material with a 2,4-dimethylphenyl-containing precursor.

Key Steps :

-

Dehydration : Heating 4,6-dihydroxy nicotinic acid in 85% phosphoric acid at 210°C for 4–5 hours to remove water.

-

Nitration and Functionalization : Treating the intermediate with nitric acid in acetic acid at 90°C, followed by quenching with water to precipitate the product.

Challenges :

-

Strict temperature control (±5°C) is critical to prevent side reactions.

-

The 2,4-dimethylphenyl group must be introduced prior to decarboxylation to ensure regioselectivity.

Modern Catalytic Methods

Basic Alumina-Mediated Multicomponent Reactions

Recent advances utilize basic alumina as a solid catalyst for one-pot syntheses. A representative protocol involves:

-

Enaminone Preparation : 2,4-Dimethylacetophenone reacts with DMF-DMA under microwave irradiation (300 W, 10 minutes).

-

Cyclization : Mixing the enaminone with ethyl cyanoacetate and Al₂O₃ at 120°C for 2 hours, achieving 90% yield.

Advantages :

-

No solvent required, reducing waste.

-

Catalyst reusability (3–4 cycles without significant activity loss).

Phosphoric Acid-Catalyzed Decarboxylation

Adapting the method from EP0909270B1, this compound can be synthesized via:

-

Starting Material Modification : Using 4,6-dihydroxy nicotinic acid substituted with a 2,4-dimethylphenyl group.

-

Decarboxylation : Heating in 85% H₃PO₄ at 210°C for 5 hours.

-

Isolation : Precipitating the product with isopropyl alcohol and drying under vacuum.

Reaction Metrics :

| Step | Temperature (°C) | Time (hours) | Yield (%) |

|---|---|---|---|

| Decarboxylation | 210 | 5 | 60 |

| Nitration | 90 | 2 | 75 |

Mechanistic Insights and Functionalization

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a dihydropyridine derivative.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products

Oxidation: Formation of 4-(2,4-dimethylphenyl)-2-pyridone.

Reduction: Formation of 4-(2,4-dimethylphenyl)-2-dihydroxypyridine.

Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-2-hydroxypyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic ring system can participate in π-π interactions, further modulating biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

Compound A : 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine

- Molecular Weight : 466–545 g/mol (varies with substituents)

- Key Features: Amino (-NH₂) group at position 2 and chloro-substituted phenyl groups.

- Properties: Higher molecular weight and melting points (268–287°C) compared to the target compound. The amino group enhances nucleophilicity, while chloro substituents increase electronegativity, affecting binding affinity in biological systems .

Compound B : N-[4-(2,4-Dimethylphenyl)-2-thiazolyl]-4-pyridinecarboxamide

- Molecular Formula : C₁₇H₁₅N₃OS

- Key Features : Thiazolyl ring replaces the hydroxyl group, retaining the 2,4-dimethylphenyl moiety.

- This compound has shown relevance in kinase inhibition studies .

Compound C : 1-(4-Acetylphenyl)-6-hydroxy-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile

- Molecular Formula : C₁₆H₁₀N₄O₃

- Key Features: Oxo (-C=O) and cyano (-CN) groups at positions 2 and 3/5, respectively.

Physicochemical Properties

Q & A

Q. What experimental controls are critical when assessing the compound’s stability under varying pH conditions?

- Methodological Answer : Include buffer controls (pH 3–10) and monitor degradation via LC-MS over 24–72 hours. Use deuterated solvents in NMR to track proton exchange. Accelerated stability studies (40°C/75% RH) predict shelf-life under ICH guidelines .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.